Azide-PEG3-Desthiobiotin
CAS No.:
Cat. No.: VC15879971
Molecular Formula: C18H34N6O5
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34N6O5 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
| Standard InChI | InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1 |
| Standard InChI Key | JIQVKRRASYKCEL-JKSUJKDBSA-N |
| Isomeric SMILES | C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azide-PEG3-Desthiobiotin features a linear structure with three distinct regions:
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Azide terminus: A reactive -N₃ group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
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PEG3 spacer: A triethylene glycol chain (OCH₂CH₂)₃ that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties .
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Desthiobiotin module: A single-ring imidazolidinone structure lacking the thiophane ring of biotin, retaining streptavidin-binding capability with reduced affinity (Kd ≈ 10⁻¹¹ M vs. biotin’s 10⁻¹⁵ M) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄N₆O₅ |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1426828-06-9 |
| Solubility | DMSO, DMF, MeOH |
| Storage Conditions | -20°C (desiccated) |
| Purity (HPLC) | >98% |
The PEG3 spacer contributes to the compound’s hydrophilic character, with logP values suggesting moderate polarity suitable for aqueous and organic solvent systems .
Applications in PROTAC Synthesis
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules comprising:
Azide-PEG3-Desthiobiotin serves as the linker, leveraging its PEG3 spacer to optimize distance and flexibility between PROTAC components. The azide terminus conjugates with alkyne-functionalized ligands via CuAAC, while desthiobiotin enables reversible streptavidin-based purification of PROTAC-protein complexes .
Table 2: Advantages of Azide-PEG3-Desthiobiotin in PROTAC Design
| Feature | Benefit |
|---|---|
| PEG3 Spacer | Reduces aggregation, enhances solubility, and modulates cellular uptake |
| Desthiobiotin | Enables mild elution (biotin competition) during affinity purification |
| Azide Reactivity | Permits modular conjugation under biocompatible conditions |
Case Study: BRD4 Degrader Synthesis
A 2023 study utilized Azide-PEG3-Desthiobiotin to synthesize a BRD4-targeting PROTAC. The azide group conjugated to an alkyne-modified BET inhibitor, while desthiobiotin facilitated complex isolation via streptavidin beads. The PEG3 linker demonstrated superior degradation efficiency (DC₅₀ = 12 nM) compared to shorter PEG variants, highlighting its role in optimizing ternary complex formation .
Bioconjugation and Streptavidin Applications
Bioorthogonal Labeling
The azide group participates in click chemistry reactions:
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CuAAC: With copper(I) catalysts and alkyne tags, enabling rapid (<1 hr) conjugation .
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SPAAC: Strain-promoted reactions with DBCO or BCN derivatives, avoiding cytotoxic copper .
These reactions label proteins, nucleic acids, or small molecules with desthiobiotin for detection or pull-down assays .
Streptavidin Affinity Systems
Desthiobiotin’s reversible binding enables novel purification workflows:
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Immobilization: Desthiobiotinylated molecules bind streptavidin resins .
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Elution: Free biotin (2–5 mM) competitively displaces desthiobiotin conjugates under mild conditions (pH 7.4, 25°C), preserving protein activity .
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Specificity: Endogenous biotinylated proteins remain resin-bound, reducing background .
Table 3: Comparison of Biotin and Desthiobiotin Affinity
| Parameter | Biotin | Desthiobiotin |
|---|---|---|
| Binding Affinity | 10⁻¹⁵ M | 10⁻¹¹ M |
| Elution Method | Harsh (low pH, denaturants) | Mild (biotin competition) |
| Endogenous Interference | High | Low |
Research Findings and Experimental Data
Solubility and Formulation
Azide-PEG3-Desthiobiotin exhibits broad solvent compatibility:
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Stock solutions: 10 mM in DMSO (recommended for cellular assays) .
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In vivo formulations: DMSO/PEG300/Tween 80/aqueous mixtures maintain stability for ≥72 hrs at 4°C .
Stability Profiling
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Thermal stability: Decomposition onset at 187°C (TGA data) .
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Hydrolytic stability: Resists hydrolysis in PBS (pH 7.4) for 48 hrs at 37°C .
Case Study: Cell Surface Labeling
A 2024 protocol labeled cell surface receptors using:
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DBCO-modified antibodies (5 µM, 1 hr)
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Azide-PEG3-Desthiobiotin (10 µM, 30 min, CuAAC)
Flow cytometry showed 92% labeling efficiency vs. 67% for biotin-azide controls, attributed to reduced steric hindrance from the PEG3 spacer .
Future Perspectives
Emerging Applications
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PROTAC optimization: Structure-activity relationship (SAR) studies varying PEG length (n=1–6) to tune degradation kinetics .
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Multivalent probes: Dendrimeric constructs with multiple azide/desthiobiotin units for enhanced avidity .
Comparative Analysis with Alternatives
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